molecular formula C3H4ClN3 B14806500 4-Chloro-1H-pyrazol-1-amine CAS No. 3994-41-0

4-Chloro-1H-pyrazol-1-amine

Cat. No.: B14806500
CAS No.: 3994-41-0
M. Wt: 117.54 g/mol
InChI Key: RVNOOGCCJJKVHR-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a chlorine atom at the 4-position and an amino group at the 1-position makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as iodine or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1H-pyrazol-1-amine stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

3994-41-0

Molecular Formula

C3H4ClN3

Molecular Weight

117.54 g/mol

IUPAC Name

4-chloropyrazol-1-amine

InChI

InChI=1S/C3H4ClN3/c4-3-1-6-7(5)2-3/h1-2H,5H2

InChI Key

RVNOOGCCJJKVHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1N)Cl

Origin of Product

United States

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